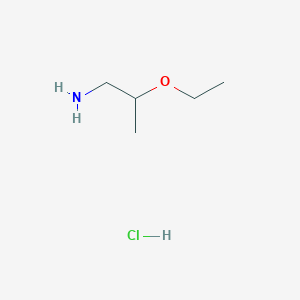

2-Ethoxy-propylamine hydrochloride

描述

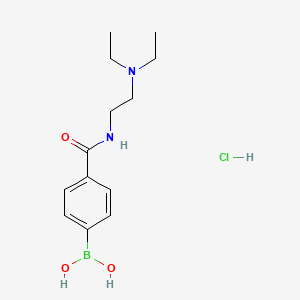

2-Ethoxy-propylamine hydrochloride is a chemical compound with the molecular formula C5H14ClNO and a molecular weight of 139.62 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Ethoxy-propylamine hydrochloride consists of 5 carbon atoms, 14 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom .Chemical Reactions Analysis

Amines like 2-Ethoxy-propylamine hydrochloride can participate in a variety of chemical reactions. For instance, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . They can also react with acid chlorides to form amides . Additionally, amines can react with sulfonyl groups to form sulfonamides .Physical And Chemical Properties Analysis

2-Ethoxy-propylamine hydrochloride is a solid at room temperature . It has a molecular weight of 139.62 .科学研究应用

- Summary of Application : 2-Ethoxy-propylamine hydrochloride is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions.

- Results or Outcomes : The specific results or outcomes of using 2-Ethoxy-propylamine hydrochloride in proteomics research are not provided in the source .

- Summary of Application : 2-Ethoxy-propylamine hydrochloride might be used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .

- Methods of Application : The compound might be used in the separation of a complex mixture of amines in water, including the most volatile types . The specific method involves the use of a Select CP-Volamine GC column and flame ionization detection (FID). The conditions include a helium carrier gas at a constant flow of 2.0 mL/min, a split/splitless injector with a split flow of 1:50, and an injection volume of 0.5 µL .

- Results or Outcomes : The column exhibits excellent stability for basic aqueous samples, resulting in longer lifetimes even for demanding samples .

Proteomics Research

Gas Chromatography

- Summary of Application : 2-Ethoxy-propylamine hydrochloride can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases .

- Methods of Application : The reaction is acid-catalyzed and reversible, similar to acetal formation. The pH for reactions which form imine compounds must be carefully controlled .

- Results or Outcomes : The rate at which these imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s .

- Summary of Application : Acid chlorides can react with 2-Ethoxy-propylamine hydrochloride to form amides .

- Methods of Application : The specific methods of application are not provided in the source. However, in general, the reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of chloride ion .

- Results or Outcomes : The specific results or outcomes of using 2-Ethoxy-propylamine hydrochloride in this reaction are not provided in the source .

- Summary of Application : Amines react with sulfonyl groups to form sulfonamides . Sulfonamides are used as antimicrobial agents therapeutically and are called sulfa drugs .

- Methods of Application : The reaction to form sulfonamides occurs under alkaline conditions to keep the amine nucleophilic .

- Results or Outcomes : The specific results or outcomes of using 2-Ethoxy-propylamine hydrochloride in this reaction are not provided in the source .

Reactions with Carbonyls

Reactions with Acid Chlorides

Reactions with Sulfonyl Chlorides

- Reactions with Enamines

- Summary of Application : Most aldehydes and ketones react with 2º-amines like 2-Ethoxy-propylamine hydrochloride to give products known as enamines .

- Methods of Application : Like acetal and imine formation, these are acid-catalyzed reversible reactions in which water is lost. Consequently, enamines are easily converted back to their carbonyl precursors by acid-catalyzed hydrolysis .

- Results or Outcomes : The specific results or outcomes of using 2-Ethoxy-propylamine hydrochloride in this reaction are not provided in the source .

属性

IUPAC Name |

2-ethoxypropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-3-7-5(2)4-6;/h5H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBRERYHQCIIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxy-propylamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386934.png)

![4-[3-(Ethoxycarbonyl)piperidin-1-yl]-3-nitrobenzoic acid](/img/structure/B1386936.png)

![1-[2-Methyl-4-(methylsulphonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1386937.png)

![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-pyrrolidine-2-carboxylic acid](/img/structure/B1386945.png)

![Tert-butyl 1,9-diazaspiro[5.5]undec-3-ene-9-carboxylate](/img/structure/B1386946.png)